![molecular formula C7H7F3N2O2 B11818251 [(2R)-2-cyanopyrrolidin-1-yl] 2,2,2-trifluoroacetate](/img/structure/B11818251.png)
[(2R)-2-cyanopyrrolidin-1-yl] 2,2,2-trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R)-2-cyanopyrrolidin-1-yl] 2,2,2-trifluoroacetate is a chemical compound with significant applications in organic synthesis and pharmaceutical research. It is known for its role as an intermediate in the synthesis of various biologically active molecules, particularly in the development of proteasome inhibitors used in cancer treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-2-cyanopyrrolidin-1-yl] 2,2,2-trifluoroacetate typically involves the reaction of (2R)-2-cyanopyrrolidine with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Material: (2R)-2-cyanopyrrolidine
Reagent: Trifluoroacetic acid
Reaction Conditions: The reaction is usually performed at room temperature or slightly elevated temperatures, under an inert atmosphere to prevent oxidation or other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
[(2R)-2-cyanopyrrolidin-1-yl] 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroacetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of amides or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
[(2R)-2-cyanopyrrolidin-1-yl] 2,2,2-trifluoroacetate is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the development of enzyme inhibitors, particularly proteasome inhibitors.
Medicine: It is an intermediate in the synthesis of drugs used to treat cancer, such as proteasome inhibitors.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of [(2R)-2-cyanopyrrolidin-1-yl] 2,2,2-trifluoroacetate involves its role as an intermediate in the synthesis of biologically active molecules. In the case of proteasome inhibitors, the compound contributes to the formation of molecules that inhibit the proteasome, a protein complex responsible for degrading unneeded or damaged proteins. By inhibiting the proteasome, these molecules can induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-cyanopyrrolidine: The parent compound without the trifluoroacetate group.
(2S)-2-cyanopyrrolidin-1-yl acetate: A similar compound with an acetate group instead of trifluoroacetate.
(2R)-2-cyanopyrrolidin-1-yl benzoate: A derivative with a benzoate group.
Uniqueness
[(2R)-2-cyanopyrrolidin-1-yl] 2,2,2-trifluoroacetate is unique due to the presence of the trifluoroacetate group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly useful in the synthesis of proteasome inhibitors and other biologically active molecules.
Properties
Molecular Formula |
C7H7F3N2O2 |
|---|---|
Molecular Weight |
208.14 g/mol |
IUPAC Name |
[(2R)-2-cyanopyrrolidin-1-yl] 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C7H7F3N2O2/c8-7(9,10)6(13)14-12-3-1-2-5(12)4-11/h5H,1-3H2/t5-/m1/s1 |
InChI Key |
HLRAUCVTDKEFTF-RXMQYKEDSA-N |
Isomeric SMILES |
C1C[C@@H](N(C1)OC(=O)C(F)(F)F)C#N |
Canonical SMILES |
C1CC(N(C1)OC(=O)C(F)(F)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



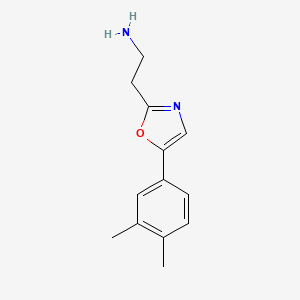
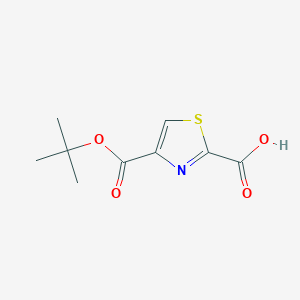
![Ethyloctahydropyrrolo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B11818200.png)


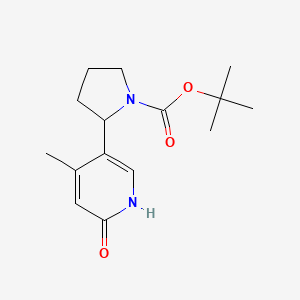
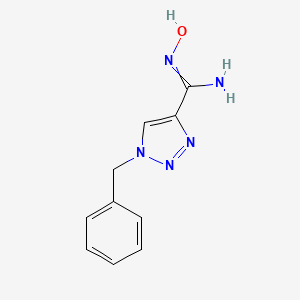
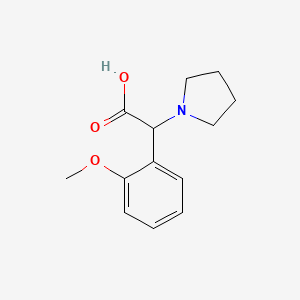

![[(2S,3S)-1-Boc-3-methyl-2-pyrrolidinyl]methanol](/img/structure/B11818259.png)
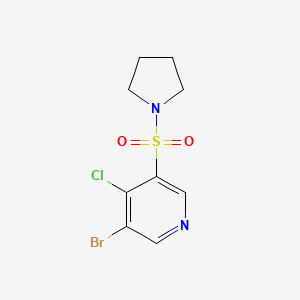

![methyl 1-[(N'-hydroxycarbamimidoyl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B11818272.png)
